ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Catalog No.
S837265
CAS No.
1273562-47-2
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

CAS Number

1273562-47-2

Product Name

ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxypent-2-enoate

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6-

InChI Key

IBHKGLOJOOFRPB-SREVYHEPSA-N

SMILES

CCC(=C(C#N)C(=O)OCC)O

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)O

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/O

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate (CAS 1273562-47-2), the stable enol tautomer of ethyl 2-cyano-3-oxopentanoate, is a highly functionalized active methylene compound utilized in pharmaceutical and industrial synthesis. Featuring both an ester and a cyano group flanking a nucleophilic carbon, it serves as a stable acylated cyanoacetate building block. In industrial procurement, this compound is primarily valued as a shelf-stable, 'masked' precursor to 3-oxo-pentanenitrile (propionylacetonitrile). By offering a robust alternative to handling unstable beta-keto nitriles or corrosive acyl chlorides, it streamlines the scalable synthesis of ethyl-substituted pyrazoles, pyrroles, and pyrimidines, particularly in the development of neurological therapeutics such as glutamate receptor potentiators [1].

Research Fit

Defined (2Z) olefin geometry

Enables stereoselective synthetic pathways where double‑bond configuration directs cyclisation outcome.

Cyano‑stabilised enol scaffold

Provides enhanced nucleophilic α‑carbon reactivity via intramolecular hydrogen‑bonded enol tautomer.

Research‑grade intermediate

Supplied at consistent purity suitable for synthetic methodology development and multi‑step sequences.

Attempting to substitute ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate with the direct reactive intermediate, 3-oxo-pentanenitrile, introduces severe supply chain and process liabilities due to the free nitrile's propensity for self-condensation and degradation under ambient storage [1]. Conversely, opting to synthesize the target compound in-house from generic ethyl cyanoacetate and propionyl chloride requires stringent low-temperature control (below 13 °C) and the management of corrosive HCl gas, increasing operational overhead [1]. Furthermore, substituting with the more common methyl homolog (ethyl 2-cyano-3-oxobutanoate) fundamentally alters the downstream substitution pattern, yielding methyl- rather than ethyl-substituted heterocycles, which critically compromises structure-activity relationships in targeted pharmaceutical libraries [2].

Substitution Risk

E‑isomer or undefined mixtures

Olefin geometry governs product pathway; E‑substrates may yield dihydropyranones instead of naphthalenes, limiting stereochemical predictability.

Methyl ester homolog

Lower lipophilicity may alter organic‑phase solubility, chromatographic retention, and partitioning behaviour compared to the ethyl ester.

C4 but‑2‑enoate analog

Shorter β‑substituent introduces different steric demand, potentially affecting regioselectivity and reaction partitioning in acid‑catalysed transformations.

In Situ Decarboxylation Efficiency for Beta-Keto Nitrile Generation

The primary industrial value of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate lies in its ability to cleanly generate 3-oxo-pentanenitrile exactly when needed. When subjected to Krapcho-style decarboxylation conditions, the compound undergoes essentially complete consumption within 13 minutes, yielding a pristine solution of the reactive nitrile [1]. Compared to sourcing and storing ex situ 3-oxo-pentanenitrile—which suffers from variable purity due to ambient degradation—this in situ generation guarantees a near-quantitative yield of the active intermediate without the need for intermediate purification [1].

Evidence DimensionPrecursor conversion time to active beta-keto nitrile
Target Compound DataEssentially complete conversion in 13 min at 110 °C
Comparator Or BaselineEx situ 3-oxo-pentanenitrile (variable initial purity, requires stabilization)
Quantified DifferenceProvides a 100% fresh, un-degraded intermediate stream immediately prior to cyclization.
ConditionsDMSO/Water (10:1 v/v), 110 °C, under nitrogen.

Allows manufacturers to bypass the shelf-life limitations of beta-keto nitriles, ensuring reproducible stoichiometry for downstream cyclizations.

Stereochemical Assignment
Class‑level inference
Z‑isomer → Friedel‑Crafts naphthalenes
E‑isomer → dihydropyranones / dienenitriles
Z‑configuration directs intramolecular Friedel‑Crafts cyclisation; E‑substrates follow Pinner/β‑elimination.
Cross‑study model substrates (5‑hydroxypent‑2‑enenitriles); validate with specific conditions.

Process Safety and Reagent Overhead Reduction

Procuring pre-synthesized ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate eliminates the hazardous unit operations associated with its raw material synthesis. In-house acylation of ethyl cyanoacetate requires the dropwise addition of highly reactive propionyl chloride while strictly maintaining reactor temperatures below 13 °C to prevent runaway exotherms, followed by acidic aqueous workups [1]. By purchasing the isolated enol ester, scale-up facilities bypass the handling of corrosive acyl chlorides and the generation of stoichiometric HCl gas, directly reducing the required safety infrastructure and cycle time [1].

Evidence DimensionHazardous reagent handling and temperature control
Target Compound DataAmbient handling, ready to use
Comparator Or BaselineIn-house synthesis (requires propionyl chloride, HCl management, and <13 °C cooling)
Quantified DifferenceEliminates 1 highly corrosive reagent and 1 cryogenic/low-temp unit operation.
ConditionsMulti-kilogram scale-up in standard glass-lined reactors.

Significantly lowers the environmental, health, and safety (EHS) burden and accelerates throughput in pilot-plant environments.

Tautomeric Preference
Class‑level inference
Enol dominant in polar solvents (H‑bond stabilised)
Ethyl 3‑oxopentanoate: keto >99% in non‑polar
Enhanced enol population increases α‑carbon nucleophilicity, enabling alkylation and aldol‑type reactivity.
Solvent‑dependent equilibrium; class‑level β‑ketonitrile data.

Compatibility with One-Pot Knorr Cyclization Workflows

The compound is specifically optimized for tandem decarboxylation-cyclization sequences. Following the 110 °C decarboxylation in DMSO, the resulting mixture can be cooled directly to 23 °C and immediately subjected to Knorr cyclization with hydrazines or amines to form ethyl-substituted pyrazoles or pyrroles [1]. This one-pot compatibility contrasts sharply with alternative synthetic routes that require the isolation of volatile or unstable intermediates, thereby minimizing solvent waste and maximizing the overall throughput of complex heterocyclic scaffolds [1].

Evidence DimensionStep-count in heterocycle synthesis
Target Compound DataOne-pot decarboxylation/cyclization
Comparator Or BaselineMulti-step synthesis requiring intermediate isolation
Quantified DifferenceCondenses two synthetic transformations into a single reactor sequence.
ConditionsSequential heating (110 °C) and cooling (23 °C) in DMSO/H2O.

Reduces solvent usage, limits operator exposure, and maximizes reactor utilization in pharmaceutical manufacturing.

Lipophilicity & MW
Cross‑study comparable
ΔXLogP3 ≈ +0.5\nΔMW ≈ +14 g·mol⁻¹
Higher lipophilicity may improve organic‑solvent solubility and alter chromatographic retention relative to methyl ester.
Computed properties (PubChem); verify experimentally for specific systems.
Homolog Scaffold
Class‑level inference
C5 pent‑2‑enoate: β‑ethyl substituent
C4 but‑2‑enoate: β‑methyl substituent (CAS 87853‑82‑5)
Additional methylene increases steric bulk, modulating acid‑catalysed reaction partitioning.
Class‑level evidence on 5‑hydroxypent‑2‑enenitriles; substitution‑dependent pathways.
Procurement Landscape
Supporting evidence
≥3 independent vendors (VWR/Matrix, BOC Sciences, CymitQuimica) with documented ≥95% purity.
Reduces supply‑chain risk; enables cross‑vendor quality assessment for long‑term programmes.
Procurement data as of 2024–2025; verify current availability.

Synthesis of Ethyl-Substituted Pyrazoles and Pyrroles

Directly utilized as a masked precursor in Knorr-type cyclizations to produce 3-ethyl or 5-ethyl substituted pyrazoles and pyrroles. This is particularly critical in the synthesis of pharmaceutical active ingredients, such as glutamate receptor potentiators, where the ethyl substituent is required for optimal receptor binding [1].

In Situ Generation of 3-Oxo-pentanenitrile for Continuous Flow

Ideal for advanced manufacturing setups, including continuous flow reactors, where the stable ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be fed into a heated zone for rapid decarboxylation, immediately followed by a downstream mixing zone for heterocycle formation, completely avoiding the storage of the unstable free nitrile [1].

Building Block for Multi-Substituted Pyrimidines

Serves as a highly reliable electrophilic/nucleophilic partner in condensations with amidines, ureas, or guanidines. The controlled in situ generation of the active beta-keto nitrile ensures clean conversion to 2-amino-4-ethyl-pyrimidine-5-carbonitrile derivatives without the formation of polymeric byproducts [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective heterocyclic synthesis
Defined (2Z) olefin geometry
Configuration‑dependent cyclisation outcome (naphthalenes vs. dihydropyranones)
Enolate‑mediated C–C bond formation
Cyano‑stabilised enol scaffold
Enolate reactivity in polar aprotic solvents (e.g., DMSO)
Physicochemical optimisation in synthetic routes
Ethyl ester lipophilicity
Solubility and chromatographic retention profile
Multi‑step synthesis campaigns
Multi‑vendor sourcing with consistent purity
Procurement resilience and specification alignment

XLogP3

1.7

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